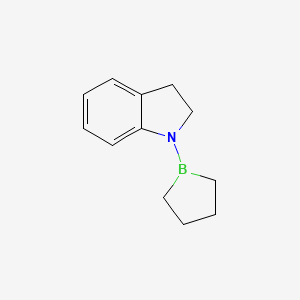
1-(Borolan-1-yl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Borolan-1-yl)-2,3-dihydro-1H-indole is a boron-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Borolan-1-yl)-2,3-dihydro-1H-indole typically involves the reaction of a boronic acid derivative with a dihydroindole precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene or ethanol. The reaction conditions often require heating to around 80-100°C for several hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
化学反应分析
Types of Reactions
1-(Borolan-1-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The borolan group can be oxidized to form boronic acids or borates.
Reduction: The dihydroindole ring can be reduced to form tetrahydroindole derivatives.
Substitution: The borolan group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Tetrahydroindole derivatives.
Substitution: Functionalized indole derivatives with various substituents
科学研究应用
1-(Borolan-1-yl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用机制
The mechanism of action of 1-(Borolan-1-yl)-2,3-dihydro-1H-indole involves its interaction with molecular targets through the boron atom. In BNCT, the compound accumulates in cancer cells, and upon neutron irradiation, the boron atoms undergo nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue .
相似化合物的比较
Similar Compounds
1-(Borolan-1-yl)-1H-pyrrole: Similar boron-containing heterocycle with a pyrrole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Another boron-containing compound with different functional groups.
Uniqueness
1-(Borolan-1-yl)-2,3-dihydro-1H-indole is unique due to its dihydroindole ring, which imparts distinct chemical reactivity and biological activity compared to other boron-containing compounds.
属性
CAS 编号 |
192522-35-3 |
|---|---|
分子式 |
C12H16BN |
分子量 |
185.08 g/mol |
IUPAC 名称 |
1-(borolan-1-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C12H16BN/c1-2-6-12-11(5-1)7-10-14(12)13-8-3-4-9-13/h1-2,5-6H,3-4,7-10H2 |
InChI 键 |
BKHFKAWJBIHCAW-UHFFFAOYSA-N |
规范 SMILES |
B1(CCCC1)N2CCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]](/img/structure/B15165842.png)
![2-Propanol, 1,1'-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-](/img/structure/B15165847.png)

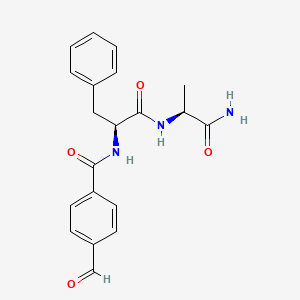
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)

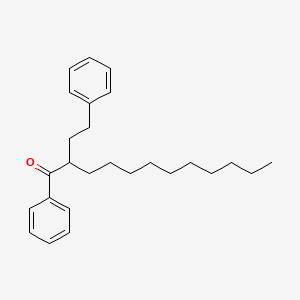
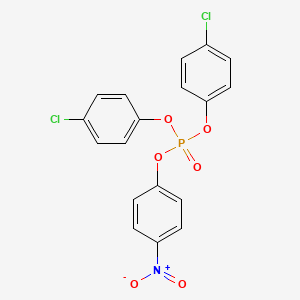
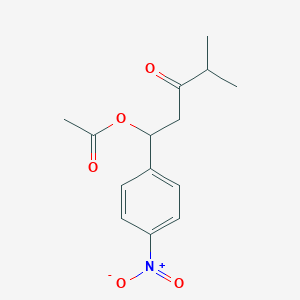
![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
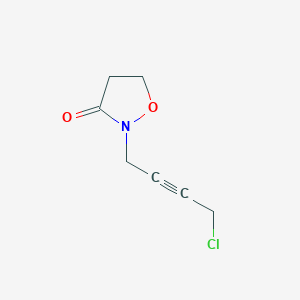
![2,2,6,6-Tetramethyl-1-[(1-phenylhex-5-EN-1-YL)oxy]piperidine](/img/structure/B15165919.png)
![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)

